Methylselenocysteine selenooxide
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Overview
Description
Methylselenocysteine selenooxide is a selenium-containing compound that is an analog of S-methylcysteine, where the sulfur atom is replaced by a selenium atom. This compound is known for its potential chemopreventive properties, particularly in inhibiting the progression of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylselenocysteine selenooxide can be synthesized through the oxidation of methylselenocysteine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the selenooxide.
Industrial Production Methods: The process may involve the use of large-scale reactors and controlled environments to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Methylselenocysteine selenooxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state selenium compounds.
Reduction: It can be reduced back to methylselenocysteine under specific conditions.
Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Methylselenocysteine: Formed through reduction.
Higher Oxidation State Selenium Compounds: Formed through further oxidation.
Scientific Research Applications
Methylselenocysteine selenooxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylselenocysteine selenooxide involves its conversion to methylselenol through the action of β-lyase. Methylselenol is a key metabolite that exerts various biological effects, including the induction of apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial function, leading to programmed cell death .
Comparison with Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar chemopreventive properties.
Selenocysteine: The selenium analog of cysteine, known for its role in selenoproteins.
Selenobetaine: A stable methylated selenium compound used as a precursor for methylselenol.
Uniqueness: Methylselenocysteine selenooxide is unique due to its specific structure and the presence of a selenooxide group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively induce apoptosis in cancer cells while being less toxic compared to other selenium compounds makes it a valuable compound in chemoprevention research .
Properties
CAS No. |
56987-38-3 |
---|---|
Molecular Formula |
C4H9NO3Se |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylseleninylpropanoic acid |
InChI |
InChI=1S/C4H9NO3Se/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m0/s1 |
InChI Key |
WEFKWJANOGARQD-BUKSALPDSA-N |
Isomeric SMILES |
C[Se](=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C[Se](=O)CC(C(=O)O)N |
Origin of Product |
United States |
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